3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1258640-03-7
VCID: VC2556590
InChI: InChI=1S/C9H10N2O2.ClH/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12;/h1-4H,5-6,10H2;1H
SMILES: C1=CC=C2C(=C1)N(C(=O)O2)CCN.Cl
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

CAS No.: 1258640-03-7

Cat. No.: VC2556590

Molecular Formula: C9H11ClN2O2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride - 1258640-03-7

Specification

CAS No. 1258640-03-7
Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
IUPAC Name 3-(2-aminoethyl)-1,3-benzoxazol-2-one;hydrochloride
Standard InChI InChI=1S/C9H10N2O2.ClH/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12;/h1-4H,5-6,10H2;1H
Standard InChI Key ZIPJKXNKWAYKMA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(C(=O)O2)CCN.Cl
Canonical SMILES C1=CC=C2C(=C1)N(C(=O)O2)CCN.Cl

Introduction

Chemical Structure and Properties

Structural Identification

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is a heterocyclic compound characterized by a benzoxazole core with an aminoethyl substituent. The compound is identified by the following parameters:

ParameterValue
CAS Number1258640-03-7
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
IUPAC Name3-(2-aminoethyl)-1,3-benzoxazol-2-one;hydrochloride
Standard InChIInChI=1S/C9H10N2O2.ClH/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12;/h1-4H,5-6,10H2;1H
Standard InChIKeyZIPJKXNKWAYKMA-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)N(C(=O)O2)CCN.Cl
PubChem Compound ID50988732

The non-salt form (3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one) is characterized by a molecular formula of C9H10N2O2 and corresponds to PubChem CID 20113443 .

Physical and Chemical Properties

The compound's structure consists of a bicyclic planar benzoxazole moiety with a characteristic 2-one group and an aminoethyl chain attached to the nitrogen atom at position 3. The presence of the hydrochloride salt significantly affects its physicochemical properties, particularly enhancing its water solubility compared to the free base form.

Spectroscopic Properties

Mass spectrometry data for various adducts of the non-salt form (C9H10N2O2) are summarized in the following table:

Adductm/zPredicted Collision Cross Section (Å2)
[M+H]+179.08151133.7
[M+Na]+201.06345147.0
[M+NH4]+196.10805142.0
[M+K]+217.03739143.0
[M-H]-177.06695136.9
[M+Na-2H]-199.04890139.7
[M]+178.07368136.4
[M]-178.07478136.4

These predicted collision cross-section values are particularly useful for analytical identification and characterization of the compound using ion mobility spectrometry coupled with mass spectrometry .

Synthesis Methods

Recent Advances in Synthetic Strategies

Recent developments in the synthesis of benzoxazole derivatives have expanded the range of available methodologies. These include:

  • Utilization of nanocatalysts, metal catalysts, and ionic liquid catalysts

  • Reactions involving 2-aminophenol with various functional groups including aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones

  • Green chemistry approaches focusing on environmentally friendly reaction conditions

These advanced synthetic methods potentially offer more efficient and environmentally sustainable routes to producing 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride and related compounds.

Biological Activities and Pharmacological Properties

Structure-Activity Relationships

The biological activities of benzoxazole derivatives are significantly influenced by the nature and position of substituents on the benzoxazole core. The presence of the aminoethyl group at the N-3 position in 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride may confer specific biological properties to the compound.

The amine functionality provides a site for hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and specificity. Additionally, the hydrochloride salt form improves the compound's solubility in physiological environments, potentially enhancing its bioavailability for biological applications.

Research Applications

Medicinal Chemistry Applications

3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride has significant applications in medicinal chemistry research. As a benzoxazole derivative, it serves as an important scaffold for drug discovery efforts. The compound's structural features make it a valuable building block for the development of pharmaceutical candidates with various therapeutic potentials.

Chemical Modifications and Derivatives

The versatility of the benzoxazole scaffold allows for various chemical modifications to enhance or alter biological activities. Common modifications include:

  • Acylation of the amino group to produce amide derivatives

  • Alkylation to introduce additional substituents

  • Mannich reactions to functionalize the ring system

  • Introduction of halogens or other functional groups at various positions on the benzoxazole ring

These modifications can significantly alter the compound's biological profile, potentially leading to derivatives with enhanced specificity or potency for particular biological targets.

Comparison with Related Compounds

Structural Analogs

Several benzoxazole derivatives bear structural similarities to 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride. A notable example is 6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one, which differs in the position and structure of the aminoalkyl substituent.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochlorideC9H11ClN2O2214.65Aminoethyl substituent at N-3 position, hydrochloride salt
3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one (free base)C9H10N2O2178.19Aminoethyl substituent at N-3 position, no salt
6-(1-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-oneC9H10N2O2178.19Aminoethyl substituent at C-6 position of benzene ring

These structural differences can significantly influence the compounds' physicochemical properties, biological activities, and potential applications .

Pharmacological Differences

The positional isomerism and structural variations among benzoxazole derivatives can lead to distinct pharmacological profiles. For instance, compounds with substituents at the benzene ring (such as position 6) may exhibit different receptor binding properties compared to those with substituents at the N-3 position, as in 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride .

Current Research Gaps and Future Directions

Despite the potential significance of 3-(2-Aminoethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride in medicinal chemistry and other research areas, several knowledge gaps remain to be addressed:

  • Detailed structure-activity relationship studies specific to this compound

  • Comprehensive evaluation of its pharmacokinetic properties

  • Exploration of its potential therapeutic applications

  • Development of optimized synthetic routes for large-scale production

Future research directions may focus on addressing these gaps to fully realize the compound's potential in various scientific and medicinal applications.

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